N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide typically involves the reaction of p-aminophenol with 5-bromopentyl acetate to form an intermediate, which is then reacted with 2-phenylacetyl chloride to yield the final product . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Scientific Research Applications
N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-: A similar compound with a slightly different structure.
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2,2,2-TRICHLORO-: Another related compound with additional chlorine atoms.
Uniqueness
N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable tool in scientific research .
Properties
CAS No. |
102008-47-9 |
---|---|
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H24N2O2/c20-17-9-11-18(12-10-17)23-14-6-2-5-13-21-19(22)15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15,20H2,(H,21,22) |
InChI Key |
QXBPXLHGDYNBNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
102008-47-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-phenyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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